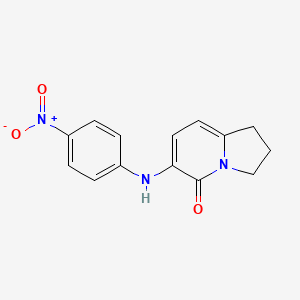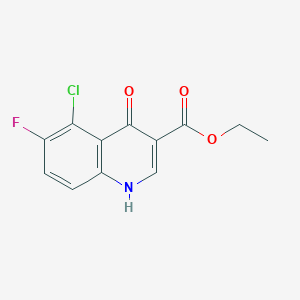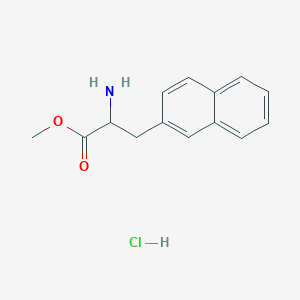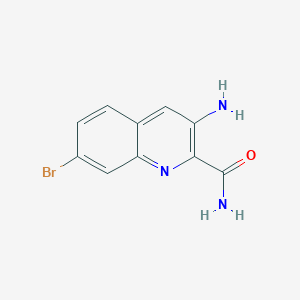
3-(Methylsulfonyl)benzyl methanesulfonate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(Methylsulfonyl)benzyl methanesulfonate is an organic compound with the molecular formula C9H12O5S2 It is a sulfonate ester derived from methanesulfonic acid and 3-(methylsulfonyl)benzyl alcohol
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Methylsulfonyl)benzyl methanesulfonate typically involves the reaction of 3-(methylsulfonyl)benzyl alcohol with methanesulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the methanesulfonyl chloride. The general reaction scheme is as follows:
3-(Methylsulfonyl)benzyl alcohol+Methanesulfonyl chloride→3-(Methylsulfonyl)benzyl methanesulfonate+HCl
Industrial Production Methods
the principles of green chemistry, such as solvent-free conditions and the use of less hazardous reagents, are often applied to improve the sustainability and efficiency of the synthesis process .
化学反应分析
Types of Reactions
3-(Methylsulfonyl)benzyl methanesulfonate can undergo various chemical reactions, including:
Nucleophilic substitution: The sulfonate group can be displaced by nucleophiles such as amines or thiols.
Oxidation: The methylsulfonyl group can be oxidized to form sulfone derivatives.
Reduction: The compound can be reduced to form the corresponding sulfide.
Common Reagents and Conditions
Nucleophilic substitution: Common reagents include amines, thiols, and alkoxides. The reactions are typically carried out in polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are used under mild conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Major Products Formed
Nucleophilic substitution: Substituted benzyl derivatives.
Oxidation: Sulfone derivatives.
Reduction: Sulfide derivatives.
科学研究应用
3-(Methylsulfonyl)benzyl methanesulfonate has several applications in scientific research:
Organic Synthesis: It is used as an intermediate in the synthesis of more complex organic molecules.
Medicinal Chemistry: The compound is explored for its potential as a building block in the development of pharmaceuticals.
Material Science: It is investigated for its role in the synthesis of polymers and other advanced materials.
Biological Studies: The compound is used in studies to understand its biological activity and potential therapeutic effects.
作用机制
The mechanism of action of 3-(Methylsulfonyl)benzyl methanesulfonate involves the alkylation of nucleophilic sites within biological molecules. The sulfonate ester group undergoes nucleophilic attack, leading to the formation of covalent bonds with nucleophiles such as proteins and nucleic acids. This alkylation can result in the inhibition of enzyme activity or the disruption of DNA replication .
相似化合物的比较
Similar Compounds
Methanesulfonic acid: A strong acid used in various industrial applications.
Benzyl methanesulfonate: A related compound with similar reactivity but different substituents on the benzyl ring.
Methylsulfonylbenzene: A simpler compound with a single sulfonyl group attached to the benzene ring.
Uniqueness
3-(Methylsulfonyl)benzyl methanesulfonate is unique due to the presence of both a methylsulfonyl group and a methanesulfonate ester group. This dual functionality allows for a wider range of chemical reactions and applications compared to similar compounds .
属性
分子式 |
C9H12O5S2 |
|---|---|
分子量 |
264.3 g/mol |
IUPAC 名称 |
(3-methylsulfonylphenyl)methyl methanesulfonate |
InChI |
InChI=1S/C9H12O5S2/c1-15(10,11)9-5-3-4-8(6-9)7-14-16(2,12)13/h3-6H,7H2,1-2H3 |
InChI 键 |
MPSUVCHIINANMP-UHFFFAOYSA-N |
规范 SMILES |
CS(=O)(=O)C1=CC=CC(=C1)COS(=O)(=O)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




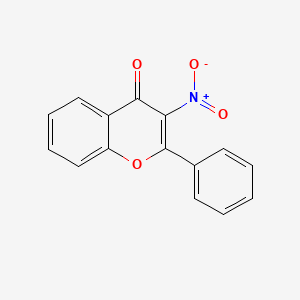
![5-Bromo-3-(methylsulfonyl)-1H-pyrazolo[3,4-b]pyridine](/img/structure/B11849768.png)
![2-([1,1'-Biphenyl]-2-yl)-1-phenylethanone](/img/structure/B11849771.png)
![Ethyl 4-chloropyrrolo[1,2-A]quinoxaline-6-carboxylate](/img/structure/B11849784.png)

